molecular formula C11H15NO2 B2664052 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one CAS No. 57352-05-3

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

Cat. No. B2664052
CAS RN: 57352-05-3
M. Wt: 193.246
InChI Key: TWSODCFUYCNLQL-UHFFFAOYSA-N
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Description

The compound “1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amino group and a ketone group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the aromatic furan ring and the polar nature of the amino and ketone groups. These groups could participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group could make the compound basic, and the presence of a ketone could make it reactive with nucleophiles .

Scientific Research Applications

Synthesis and Catalysis

Research in the field of organic synthesis often explores the reactivity of furan derivatives towards various synthetic transformations. For instance, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines derived from isobutyraldehyde has been shown to give 2-amino derivatives, which upon heating undergo structural rearrangements to produce 1,2-dimethylazulenes. This demonstrates the utility of furan derivatives in synthesizing complex heterocyclic structures, which could imply similar reactivity patterns or synthetic applications for 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one in generating novel organic compounds or intermediates for further chemical transformations (Yasunami et al., 1981).

Material Science

Compounds based on furazan and oxadiazole rings, such as 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been investigated for their application in insensitive energetic materials. These materials are characterized by their moderate thermal stabilities and insensitivity towards impact and friction, suggesting potential use in safer explosives or propellants. This highlights the possibility of employing furan-based compounds in material science, particularly in designing new materials with specific thermal and mechanical properties (Qiong Yu et al., 2017).

Biochemistry and Medicinal Chemistry

Furan derivatives are also significant in biochemistry and medicinal chemistry, serving as key structural elements in bioactive molecules and drugs. For example, the synthesis of derivatives of new condensed systems involving furan rings indicates the ongoing interest in exploring these compounds for their biological activities. Such research endeavors could imply the exploration of 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one for its bioactive potential, including as a synthon for synthesizing pharmacologically relevant molecules (M. Y. Arsen'eva & V. G. Arsen'ev, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for the study of this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future studies could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

(Z)-1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSODCFUYCNLQL-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C1=CC=CO1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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